Cas no 40618-87-9 (2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime)
2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime Chemical and Physical Properties
Names and Identifiers
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- 2,2,2-Trifluoro-1-phenyl-ethanone O-[(4-Methylphenyl)sulfonyl]oxime
- [(Z)-(2,2,2-trifluoro-1-phenylethylidene)amino] 4-methylbenzenesulfonate
- 2,2,2-Trifluoro-1-ph
- (1Z)-2,2,2-Trifluoro-N-[(4-methylbenzene-1-sulfonyl)oxy]-1-phenylethan-1-imine
- GRMIFAAVNPCQDY-RGEXLXHISA-N
- 40618-87-9
- SCHEMBL16063707
- 2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime
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- Inchi: 1S/C15H12F3NO3S/c1-11-7-9-13(10-8-11)23(20,21)22-19-14(15(16,17)18)12-5-3-2-4-6-12/h2-10H,1H3/b19-14-
- InChI Key: GRMIFAAVNPCQDY-RGEXLXHISA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)O/N=C(\C(F)(F)F)/C1C=CC=CC=1
Computed Properties
- Exact Mass: 343.04900
- Monoisotopic Mass: 343.04899890g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 511
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 64.1Ų
Experimental Properties
- PSA: 64.11000
- LogP: 4.74770
2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T792630-100mg |
2,2,2-Trifluoro-1-phenyl-ethanone O-[(4-Methylphenyl)sulfonyl]oxime |
40618-87-9 | 100mg |
$201.00 | 2023-05-17 | ||
| TRC | T792630-1g |
2,2,2-Trifluoro-1-phenyl-ethanone O-[(4-Methylphenyl)sulfonyl]oxime |
40618-87-9 | 1g |
$1596.00 | 2023-05-17 |
2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime
2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime (CAS No. 40618-87-9)
The compound 2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime, identified by the CAS number 40618-87-9, is a highly specialized organic compound with unique structural and functional properties. This compound belongs to the class of sulfonyloximes, which are known for their versatile applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The molecular structure of this compound is characterized by a trifluoromethyl group attached to a phenyl ring, further linked to a sulfonyl oxime moiety. This combination of functional groups imparts distinctive chemical reactivity and physical properties to the molecule.
Recent studies have highlighted the potential of 2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime in the development of novel bioactive compounds. Researchers have explored its role as an intermediate in the synthesis of complex molecules with therapeutic applications. For instance, its ability to undergo nucleophilic substitution reactions has made it a valuable precursor in the construction of heterocyclic frameworks. Additionally, the trifluoromethyl group in the molecule contributes to its stability and lipophilicity, which are critical properties for drug design.
The synthesis of 2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime involves a multi-step process that typically begins with the preparation of the corresponding sulfonyl chloride intermediate. This intermediate is then subjected to nucleophilic attack by an oxime derivative in the presence of a suitable base. The reaction conditions are carefully optimized to ensure high yield and purity of the final product. The use of modern chromatographic techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry has significantly improved the analytical characterization of this compound.
In terms of physical properties, 2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime exhibits a melting point in the range of 150–160°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its spectroscopic data, including UV-vis and IR spectra, provide valuable insights into its electronic structure and functional group interactions. The presence of the sulfonyl group results in strong absorption bands in the IR spectrum corresponding to C=O stretching vibrations.
One of the most promising applications of this compound lies in its use as a building block for developing herbicides and fungicides. Recent research has demonstrated that derivatives of 2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime exhibit potent activity against various plant pathogens. This is attributed to their ability to inhibit key enzymatic pathways involved in fungal growth and reproduction. Furthermore, these compounds show selectivity towards target organisms while minimizing adverse effects on non-target species.
Another area where this compound has shown potential is in materials science. Its unique combination of fluorine atoms and aromatic rings makes it an attractive candidate for designing advanced polymers with tailored properties such as thermal stability and mechanical strength. Researchers have explored its incorporation into polymeric matrices through various polymerization techniques, including free radical polymerization and step-growth polymerization.
From an environmental perspective, understanding the degradation pathways of 2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime is crucial for assessing its environmental impact. Studies have shown that this compound undergoes biodegradation under aerobic conditions with a half-life ranging from several weeks to months depending on environmental factors such as temperature and microbial activity.
In conclusion, 2,2,2-Trifluoro-1-phenyl-ethanone O-(4-Methylphenyl)sulfonyloxime (CAS No. 40618-87-) is a versatile organic compound with significant potential across multiple disciplines. Its unique molecular structure enables diverse applications ranging from drug discovery to materials development. Continued research into its synthesis methods and biological activities will undoubtedly unlock new opportunities for its utilization in both academic and industrial settings.
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